

Comparative Analysis of Cyclohexyl(4-methylphenyl)acetonitrile and Structurally Related Nitrile Compounds

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Compound of Interest

Compound Name: Cyclohexyl(4-methylphenyl)acetonitrile

Cat. No.: B240990

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Cyclohexyl(4-methylphenyl)acetonitrile** and similar nitrile compounds. While direct comparative experimental data on the biological performance of **Cyclohexyl(4-methylphenyl)acetonitrile** is limited in publicly available literature, this document compiles existing information on its properties, its role as a key intermediate in the synthesis of the antidepressant Venlafaxine, and general characteristics of related arylacetonitrile compounds.

Chemical and Physical Properties

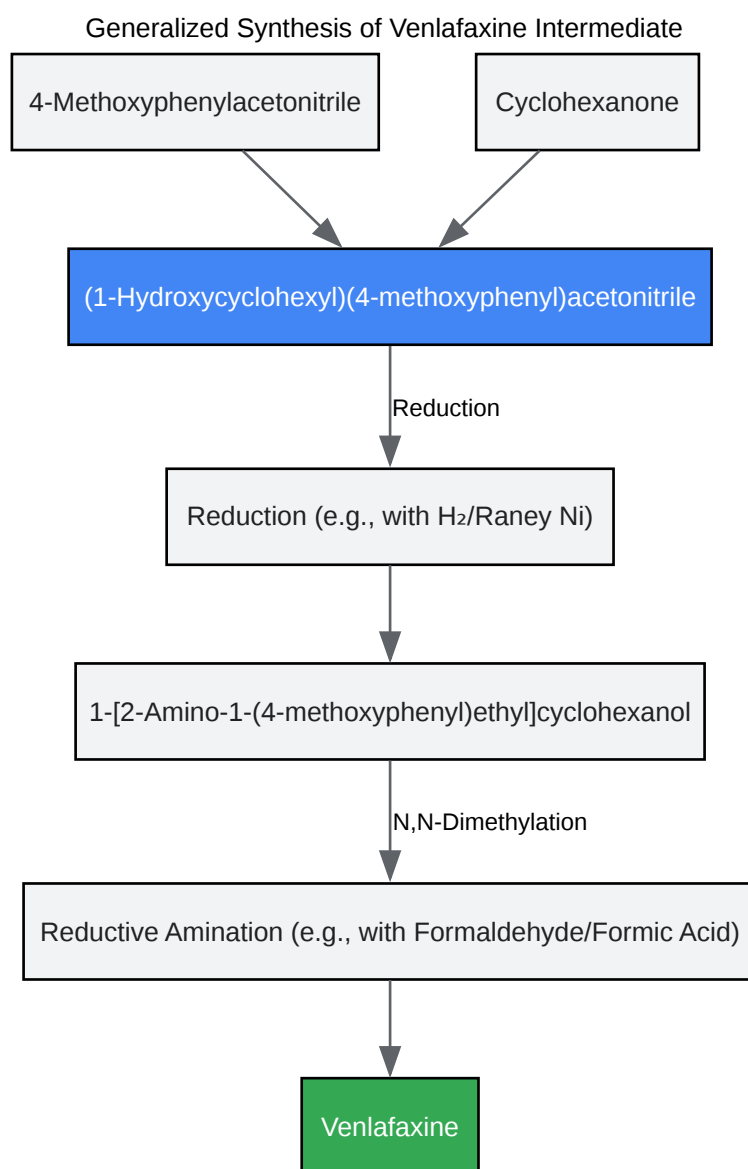
The following table summarizes the key chemical and physical properties of **Cyclohexyl(4-methylphenyl)acetonitrile** and a structurally similar compound, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, which is also an intermediate in the synthesis of Venlafaxine.

Property	Cyclohexyl(4-methylphenyl)acetonitrile	(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
Molecular Formula	C ₁₅ H ₁₉ N	C ₁₅ H ₁₉ NO ₂
Molecular Weight	213.32 g/mol	245.32 g/mol [1]
IUPAC Name	2-cyclohexyl-2-(4-methylphenyl)acetonitrile	2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile[1]
CAS Number	38949-67-4	93413-76-4
Appearance	Not specified	Not specified
Solubility	Not specified	Not specified
Melting Point	Not specified	Not specified
Boiling Point	Not specified	Not specified

Synthesis and Role as a Pharmaceutical Intermediate

Cyclohexyl(4-methylphenyl)acetonitrile is a crucial intermediate in the synthesis of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[2][3] The synthesis of Venlafaxine from this nitrile precursor highlights the importance of α -aryl- α -cycloalkylacetonitriles in medicinal chemistry.

Below is a generalized workflow for the synthesis of Venlafaxine starting from 4-methoxyphenylacetonitrile, which is a precursor to the hydroxylated analog of the topic compound.



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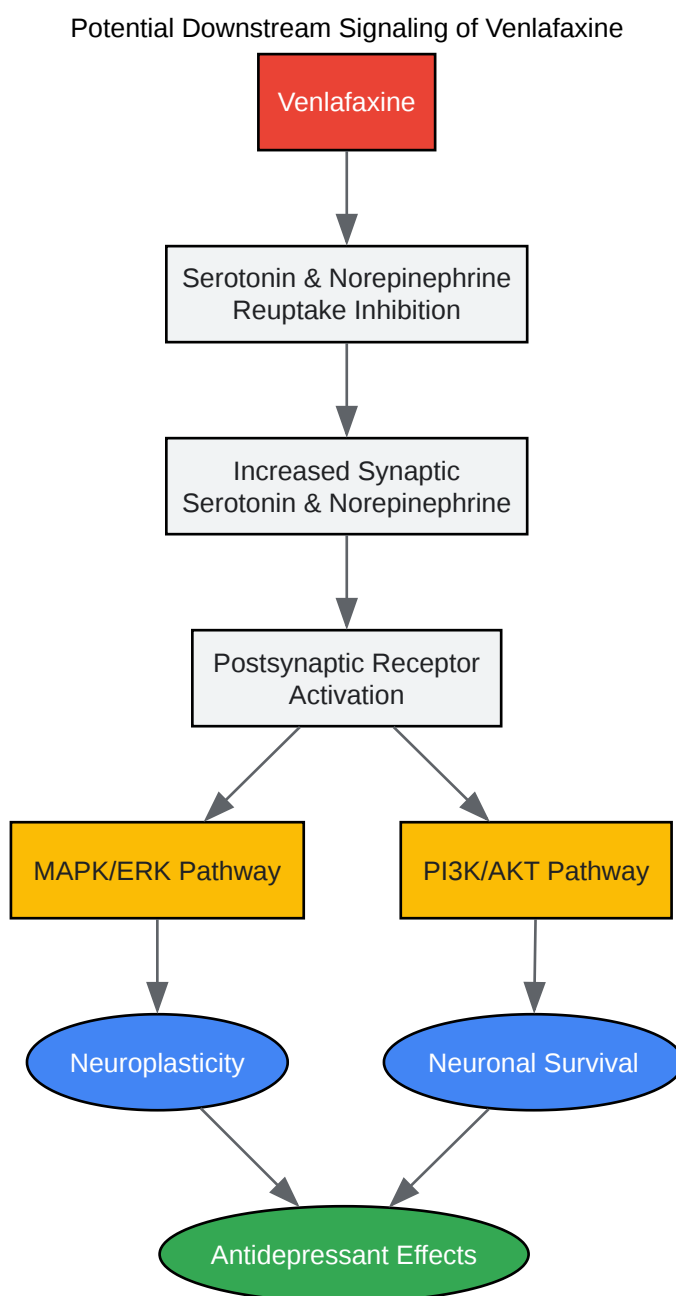
Caption: Generalized synthetic pathway to Venlafaxine.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of **Cyclohexyl(4-methylphenyl)acetonitrile** are not extensively reported. However, its role as a precursor to Venlafaxine suggests that its core structure contributes to the pharmacological profile of the final drug. Venlafaxine exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic

cleft, thereby increasing their availability to bind to postsynaptic receptors.[2][4] This action is believed to be the primary mechanism for its antidepressant and anxiolytic effects.

Recent studies have also indicated that the therapeutic effects of Venlafaxine may involve the modulation of intracellular signaling pathways, including the MAPK-ERK1/2 and PI3K-AKT pathways, which are crucial for neuronal plasticity and survival.[5] Chronic treatment with Venlafaxine has been shown to influence the expression of genes involved in neurotrophic signaling, glutamatergic transmission, and neuroplasticity.[6]



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Caption: Postulated signaling pathways affected by Venlafaxine.

Comparative Performance and Structure-Activity Relationships of Arylacetonitriles

While a direct quantitative comparison is unavailable for **Cyclohexyl(4-methylphenyl)acetonitrile**, the broader class of α -aryl- α -cycloalkylacetonitriles has been a subject of interest in medicinal chemistry. The nitrile group in these compounds is often a key pharmacophore, participating in interactions with biological targets. For instance, in many enzyme inhibitors, the nitrile group can act as a hydrogen bond acceptor or form covalent bonds with active site residues.

The toxicity of nitrile compounds is a critical consideration. The toxic effects of some aliphatic nitriles are attributed to the metabolic release of cyanide, which can inhibit cytochrome c oxidase and disrupt cellular respiration.[7] However, the toxicity can vary significantly based on the chemical structure, with factors like the degree of unsaturation and the presence of other functional groups playing a role.[7][8] In vitro assays, such as measuring the reaction with glutathione, can be used as a preliminary screen for potential toxicity.

Experimental Protocols

For researchers interested in evaluating the performance of **Cyclohexyl(4-methylphenyl)acetonitrile** or similar compounds, the following are generalized protocols for relevant in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

Materials:

- Human cell line (e.g., HEK293, SH-SY5Y)
- Complete cell culture medium

- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Test compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium containing MTT and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes that might be targets for arylacetonitrile compounds.

Materials:

- Purified enzyme of interest
- Substrate for the enzyme
- Assay buffer specific to the enzyme
- Test compound stock solution
- 96-well plate (UV-transparent if the reaction is monitored spectrophotometrically)
- Microplate reader

Procedure:

- **Reagent Preparation:** Prepare all reagents (enzyme, substrate, and test compound dilutions) in the assay buffer.
- **Assay Setup:** In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.
- **Pre-incubation:** Pre-incubate the enzyme with the test compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate to all wells.
- **Kinetic Measurement:** Immediately measure the change in absorbance or fluorescence over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

- **Data Analysis:** Determine the initial reaction velocities (rates) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

Cyclohexyl(4-methylphenyl)acetonitrile is a valuable chemical intermediate, most notably in the synthesis of the antidepressant Venlafaxine. While direct comparative data on its biological activity against similar nitrile compounds are scarce in the public domain, its structural relationship to a known SNRI provides a strong indication of its potential pharmacological relevance. Further research is warranted to fully characterize its biological profile, including its efficacy, selectivity, and toxicity, in comparison to other arylacetonitrile derivatives. The provided experimental protocols offer a starting point for such investigations. The exploration of its potential effects on signaling pathways downstream of neurotransmitter modulation, such as the MAPK/ERK and PI3K/AKT pathways, could also yield valuable insights for drug discovery and development.

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